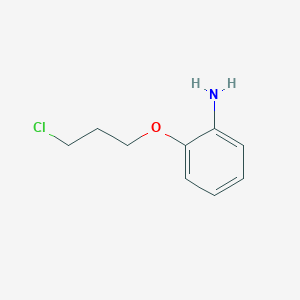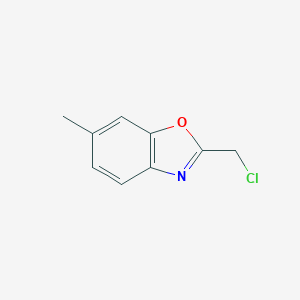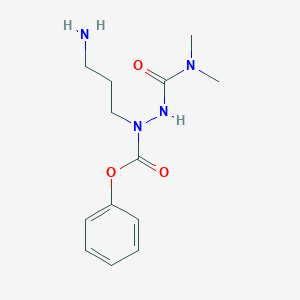
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is a chemical compound that has potential applications in scientific research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell wall synthesis. It has also been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been reported to have antitumor and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester in lab experiments is its diverse biological activities. It can be used as a starting material for the synthesis of other biologically active compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of new derivatives of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be explored to improve its biological activity and solubility.
Synthesemethoden
The synthesis of thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfur to give the final product. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Wissenschaftliche Forschungsanwendungen
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester has potential applications in scientific research due to its diverse biological activities. Several studies have reported its antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
146947-24-2 |
|---|---|
Produktname |
Thiazolo(2,3-c)(1,4)thiazine-8-carboxylic acid, 5,6-dihydro-, ethyl ester |
Molekularformel |
C9H11NO2S2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
ethyl 5,6-dihydro-[1,3]thiazolo[2,3-c][1,4]thiazine-8-carboxylate |
InChI |
InChI=1S/C9H11NO2S2/c1-2-12-9(11)7-8-10(3-5-13-7)4-6-14-8/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
UQQPFHUNQWYPTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
Kanonische SMILES |
CCOC(=O)C1=C2N(CCS1)C=CS2 |
Andere CAS-Nummern |
146947-24-2 |
Synonyme |
ethyl 4,7-dithia-1-azabicyclo[4.3.0]nona-5,8-diene-5-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




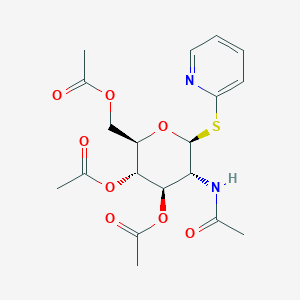
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)

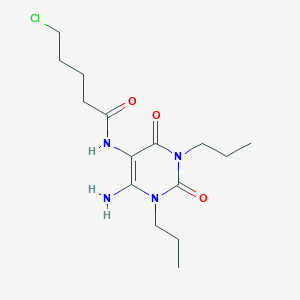
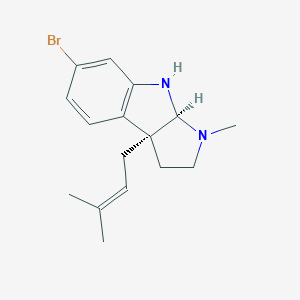
![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)

